2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt is a useful research compound. Its molecular formula is C10H8NaO4S and its molecular weight is 247.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Pharmacology
2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt, is related to naphthoquinone, a class of phenolic compounds derived from naphthalene. Naphthoquinones, including 7-Methyljuglone, have been reported to possess a variety of pharmacological activities such as antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis and biological activity of these compounds are areas of active research (Mbaveng & Kuete, 2014).
Synthesis Applications
The compound is also significant in the field of synthetic chemistry. For instance, the synthesis routes of 1,3-dihydroxynaphthalene, a compound structurally similar to this compound, have been extensively studied. The various synthesis routes include the alkaline fusion of related naphthalene sulfonates and efficient dihydroxylation of naphthalene by photocatalytic oxidation. These methods are notable for their simplicity and environmental friendliness (You-lan, 2005).
Environmental Monitoring and Biomarker Research
In environmental and occupational health, metabolites of naphthalene, a close relative of this compound, are used as biomarkers. Studies have focused on the suitability of various naphthalene metabolites like 1,2-dihydroxynaphthalene (1,2-DHN) and naphthylmercapturic acids for monitoring naphthalene exposure. These metabolites are significant for characterizing exposure in occupational settings and the general population (Klotz et al., 2018).
Mechanism of Action
Biochemical Pathways
Sodium 2-Naphthol-7-sulfonate has been used in the preparation of a fluorescent bis-naphthol derivative of allysine, a key intermediate in the cross-linking of collagen or elastin monomers . This suggests that it may play a role in the biochemical pathways related to tissue remodeling.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt involves the sulfonation of 2-hydroxynaphthalene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "2-hydroxynaphthalene", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve 2-hydroxynaphthalene in sulfuric acid", "Add fuming sulfuric acid dropwise while stirring", "Heat the mixture to 100°C for 4 hours", "Cool the mixture to room temperature and add water", "Neutralize the mixture with sodium hydroxide", "Filter the resulting solid and wash with water", "Dry the product to obtain 2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt" ] } | |
CAS No. |
135-55-7 |
Molecular Formula |
C10H8NaO4S |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
sodium;7-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6,11H,(H,12,13,14); |
InChI Key |
ORDKAWZEDYAZMM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)O.[Na] |
135-55-7 | |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.